Doxifluridine

Catalog No.
S548858
CAS No.
3094-09-5
M.F
C9H11FN2O5
M. Wt
246.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxifluridine

CAS Number

3094-09-5

Product Name

Doxifluridine

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6-,8-/m1/s1

InChI Key

ZWAOHEXOSAUJHY-ZIYNGMLESA-N

SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5'-deoxy-5'-fluorouridine, 5'-deoxy-5-fluorouridine, 5'-DFUR, 5'-fluoro-5'-deoxyuridine, doxifluridine, doxyfluridine, Furtulon, Ro 21-9738

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O

Description

The exact mass of the compound Doxifluridine is 246.0652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758890. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Floxuridine - Supplementary Records. It belongs to the ontological category of pyrimidine 5'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Doxifluridine enters cancer cells and disrupts their DNA synthesis. This can prevent the cells from dividing and growing, ultimately leading to cell death. Researchers are interested in understanding how doxifluridine interacts with specific cellular processes to achieve this effect. )]

Preclinical Studies

Doxifluridine has been studied in laboratory settings and in animals to evaluate its effectiveness against various cancers. These studies help researchers determine appropriate dosages and identify potential side effects before clinical trials in humans.

Clinical Trials

Clinical trials are studies conducted in people to assess the safety and efficacy of doxifluridine for cancer treatment. These trials typically involve different phases, with each phase building on the knowledge gained from the previous one. Doxifluridine has been investigated in clinical trials for different types of cancer, including gastric and colorectal cancers.

  • A phase II study examined the use of doxifluridine in elderly patients with advanced gastric cancer. The results showed mild toxicity and favorable survival rates, although the response rate was low. ]

  • Another phase II study explored doxifluridine for advanced colorectal adenocarcinoma. The findings suggested promise for the drug, but further research was needed. ]

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.7

Exact Mass

246.0652

Appearance

Solid powder

Melting Point

190.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V1JK16Y2JP

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H226 (20%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (20%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (20%): May cause cancer [Danger Carcinogenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Doxifluridine is a fluoropyrimidine derivative and oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU) with antitumor activity. Doxifluridine, designed to circumvent the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase. 5-FU interferes with DNA synthesis and subsequent cell division by reducing normal thymidine production and interferes with RNA transcription by competing with uridine triphosphate for incorporation into the RNA strand.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Methyltransferases [EC:2.1.1.-]
TYMS [HSA:7298] [KO:K00560]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

3094-09-5

Wikipedia

Doxifluridine

Dates

Modify: 2023-08-15
1: Baek IH, Lee BY, Kim MS, Kwon KI. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs. Eur J Drug Metab Pharmacokinet. 2013 Apr 7. [Epub ahead of print] PubMed PMID: 23564503.
2: Kang YK, Chang HM, Yook JH, Ryu MH, Park I, Min YJ, Zang DY, Kim GY, Yang DH, Jang SJ, Park YS, Lee JL, Kim TW, Oh ST, Park BK, Jung HY, Kim BS. Adjuvant chemotherapy for gastric cancer: a randomised phase 3 trial of mitomycin-C plus either short-term doxifluridine or long-term doxifluridine plus cisplatin after curative D2 gastrectomy (AMC0201). Br J Cancer. 2013 Apr 2;108(6):1245-51. doi: 10.1038/bjc.2013.86. Epub 2013 Feb 28. PubMed PMID: 23449357; PubMed Central PMCID: PMC3619263.
3: Kusama M. [Doxifluridine, medroxyprogesterone acetate and cyclophosphamide(DMpC)combination therapy found effective for case of chest wall recurrent breast cancer with bone and pleural metastases]. Gan To Kagaku Ryoho. 2012 Aug;39(8):1239-41. Japanese. PubMed PMID: 22902449.
4: Takeyoshi I, Makita F, Iwazaki S, Ishikawa H, Kakinuma S, Sato Y, Ohya T, Nakagami K, Tomizawa N, Izumi M, Kobayashi I, Tanahashi Y, Kobayashi J, Kamoshita N, Kawate S, Sunose Y, Sakamoto I, Yoshinari D, Yamada T, Okabe T. Weekly paclitaxel in combination with doxifluridine for peritoneally disseminated gastric cancer with malignant ascites. Anticancer Res. 2011 Dec;31(12):4625-30. PubMed PMID: 22199340.
5: Jiang J, Zheng X, Xu X, Zhou Q, Yan H, Zhang X, Lu B, Wu C, Ju J. Prognostic significance of miR-181b and miR-21 in gastric cancer patients treated with S-1/Oxaliplatin or Doxifluridine/Oxaliplatin. PLoS One. 2011;6(8):e23271. doi: 10.1371/journal.pone.0023271. Epub 2011 Aug 18. PubMed PMID: 21876743; PubMed Central PMCID: PMC3158077.
6: Yakabe T, Noshiro H, Ikeda O, Miyoshi A, Kitajima Y, Satoh S. Second-line chemotherapy with paclitaxel and doxifluridine after failure of S-1 in elderly patients with unresectable advanced or recurrent gastric cancer. J Cancer Res Clin Oncol. 2011 Oct;137(10):1499-504. doi: 10.1007/s00432-011-1025-x. Epub 2011 Aug 10. PubMed PMID: 21830159.
7: Naganuma Y, Choijamts B, Shirota K, Nakajima K, Ogata S, Miyamoto S, Kawarabayashi T, Emoto M. Metronomic doxifluridine chemotherapy combined with the anti-angiogenic agent TNP-470 inhibits the growth of human uterine carcinosarcoma xenografts. Cancer Sci. 2011 Aug;102(8):1545-52. doi: 10.1111/j.1349-7006.2011.01998.x. Epub 2011 Jul 3. PubMed PMID: 21631643.
8: Takeyoshi I, Makita F, Tanahashi Y, Iwazaki S, Ogawa T, Tomizawa N, Nakamura S, Ishikawa H, Ohya T, Kakinuma S, Nakagami K, Sato Y, Koyano T, Roppongi T, Izumi M, Kobayashi J, Kawate S, Sunose Y, Kobayashi M, Yamada T, Sakamoto I. A phase II study of weekly paclitaxel and doxifluridine combination chemotherapy for advanced/recurrent gastric cancer. Anticancer Res. 2011 Jan;31(1):287-91. PubMed PMID: 21273612.
9: Watanabe T, Matsuda K, Ishihara S, Nozawa K, Hayama T, Yamada H, Iinuma H. Significance of microsatellite instability (MSI) for colorectal cancer following adjuvant therapy with doxifluridine. Med Oncol. 2012 Mar;29(1):133. doi: 10.1007/s12032-010-9799-2. Epub 2011 Jan 15. PubMed PMID: 21234714.
10: Kang BW, Kim JG, Lee SJ, Chae YS, Moon JH, Sohn SK, Jeon SW, Jung MK, Lim KH, Jang YS, Park JS, Jun SH, Choi GS. Clinical significance of microsatellite instability for stage II or III colorectal cancer following adjuvant therapy with doxifluridine. Med Oncol. 2011 Dec;28 Suppl 1:S214-8. doi: 10.1007/s12032-010-9701-2. Epub 2010 Oct 16. PubMed PMID: 20953739.

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